molecular formula C18H19N3O3S3 B2647674 N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097897-09-0

N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2647674
CAS No.: 1097897-09-0
M. Wt: 421.55
InChI Key: FZWBGZZTBGWIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide” is a chemical compound that contains a benzo[d]thiazole ring, which is known to have various biological activities . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . The mass of the molecule can be determined using mass spectrometry .

Scientific Research Applications

Antimicrobial and Antifungal Agents

Compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, synthesis and microbial studies of new pyridine derivatives have shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007). Additionally, synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives demonstrated significant biological activity against tested microorganisms, suggesting the broad potential of thiazole and piperidine-containing compounds in antimicrobial applications (Suresh, Lavanya, & Rao, 2016).

Antituberculosis Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues have shown promise in inhibiting Mycobacterium tuberculosis, with one compound exhibiting significant activity against all tests, including an MTB MIC of 28.44 μM without cytotoxicity at 50 μM (Jeankumar et al., 2013). This suggests the potential of structurally similar compounds for antituberculosis applications.

Anti-Inflammatory and Analgesic Agents

Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, which resulted in significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This highlights the potential of these compounds in developing new therapeutic agents for inflammation and pain management.

Antihypertensive Agents

The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have been explored as antihypertensive α-blocking agents, with several compounds showing good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). This research avenue may offer new directions for the study and application of this compound in cardiovascular diseases.

Future Directions

Compounds with a similar structure have shown promising results in inhibiting quorum sensing in bacteria . This suggests that “N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide” and similar compounds could be further explored for their potential applications in treating bacterial infections .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-12-6-4-8-14-16(12)19-18(26-14)20-17(22)13-7-2-3-10-21(13)27(23,24)15-9-5-11-25-15/h4-6,8-9,11,13H,2-3,7,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBGZZTBGWIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.